molecular formula C9H12Cl3N B1471466 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride CAS No. 2098122-74-6

1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride

Cat. No. B1471466
CAS RN: 2098122-74-6
M. Wt: 240.6 g/mol
InChI Key: RYFPZKXDFHRLEQ-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423033-17-3 . It has a molecular weight of 240.56 . The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-2-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride” is 1S/C9H11Cl2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

Crystallography and Conformational Analysis

Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, related to the query compound, have been studied in different environments. X-ray diffraction analysis revealed the crystal structures and conformational dynamics of these derivatives, emphasizing the role of hydrogen-bonded chains and rings in determining their molecular configurations. This research provides valuable insights into the structural basis of their potential biological activities (Nitek et al., 2020).

Chiral Chemistry and Asymmetric Synthesis

In the realm of chiral chemistry, a novel chiral palladacycle was developed from a derivative similar to the query compound, demonstrating its application in asymmetric hydrophosphination reactions. This study highlights the compound's role in synthesizing enantiomerically pure products, which is crucial for developing drugs with specific biological activities (Yap et al., 2014).

Potential Cytotoxic Agents

The synthesis of novel compounds for potential therapeutic applications includes the creation of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are considered potent cytotoxic agents. These compounds were synthesized via Mannich reactions, showcasing the versatility of the query compound's derivatives in drug development (Mete et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPZKXDFHRLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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